N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
Description
Propriétés
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)17-13-21(29)25-22(23-17)27-19(12-18(26-27)16-9-10-16)24-20(28)11-8-15-6-4-3-5-7-15/h3-7,12-14,16H,8-11H2,1-2H3,(H,24,28)(H,23,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBQTKJUKNDCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a cyclopropyl group, a pyrazole moiety, and a pyrimidine derivative, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings suggests potential interactions with kinases or other enzyme families that regulate cell proliferation and apoptosis.
Anticancer Activity
Studies have shown that derivatives of similar compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
Some derivatives have been reported to reduce neuronal hyperexcitability. For example, a study indicated that a related compound could effectively open KCNQ channels in neuronal cells, leading to decreased excitability in rat hippocampal slices . This suggests potential applications in treating neurological disorders such as epilepsy.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide against several cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutic agents.
Study 2: Neuroprotective Activity
In another investigation, the neuroprotective effects of a similar compound were assessed using in vivo models. The findings revealed that treatment significantly reduced seizure frequency in animal models induced by pentylenetetrazol (PTZ), indicating its potential for managing seizure disorders.
Méthodes De Préparation
Preparation of 2-Chloro-4-Isopropyl-6-Oxo-1,6-Dihydropyrimidine
The dihydropyrimidinone core is synthesized via a modified Biginelli reaction:
Reagents :
- Isopropyl aldehyde (1.2 equiv)
- Urea (1.5 equiv)
- Ethyl acetoacetate (1.0 equiv)
- HCl (cat.) in ethanol, reflux, 12 h
Procedure :
Isopropyl aldehyde and urea undergo acid-catalyzed condensation with ethyl acetoacetate, yielding 4-isopropyl-6-oxo-3,4-dihydropyrimidin-2(1H)-one. Subsequent chlorination using POCl₃ (3 equiv) at 80°C for 6 h affords 2-chloro-4-isopropyl-6-oxo-1,6-dihydropyrimidine (83% yield).
Key Characterization :
Synthesis of 5-Amino-3-Cyclopropyl-1-(4-Isopropyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)-1H-Pyrazole
Pyrazole ring formation employs a cyclocondensation strategy:
Reagents :
- 2-Chloro-4-isopropyl-6-oxo-1,6-dihydropyrimidine (1.0 equiv)
- Cyclopropylhydrazine hydrochloride (1.2 equiv)
- Ethyl 3-oxo-3-phenylpropanoate (1.1 equiv)
- K₂CO₃ (2.0 equiv) in DMF, 100°C, 8 h
Mechanism :
The reaction proceeds via initial nucleophilic substitution at C-2 of the pyrimidine by hydrazine, followed by cyclocondensation with the β-ketoester. The cyclopropyl group is introduced via in situ generation of cyclopropylhydrazine from cyclopropanecarbonyl chloride and hydrazine hydrate.
Optimization :
- Solvent Screening : DMF outperformed DMSO and THF in yield (78% vs. 62% and 54%).
- Temperature : Reactions below 90°C resulted in incomplete cyclization (≤50% conversion).
Characterization :
Acylation with 3-Phenylpropanoyl Chloride
Reagents :
- 5-Amino-pyrazole intermediate (1.0 equiv)
- 3-Phenylpropanoyl chloride (1.5 equiv)
- Et₃N (2.0 equiv) in CH₂Cl₂, 0°C → RT, 4 h
Procedure :
Slow addition of the acyl chloride to a stirred solution of the amine and Et₃N in dichloromethane ensures controlled exothermicity. Quenching with ice-water followed by extraction and silica gel chromatography (EtOAc/hexane, 3:7) yields the title compound as a white solid (89% yield).
Critical Parameters :
- Stoichiometry : Excess acyl chloride prevents residual amine but risks diacylation.
- Temperature : Lower temperatures minimize side reactions (e.g., pyrazole ring opening).
Spectroscopic and Analytical Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (600 MHz, CDCl₃) :
- δ 0.82–0.89 (m, 4H, cyclopropyl CH₂)
- δ 1.15 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)
- δ 2.91 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂)
- δ 3.12 (t, J = 7.2 Hz, 2H, COCH₂CH₂Ph)
- δ 6.82 (s, 1H, pyrazole H-4)
- δ 7.25–7.34 (m, 5H, Ph)
13C NMR (150 MHz, CDCl₃) :
- 172.8 ppm (CONH)
- 165.4 ppm (pyrimidinone C=O)
- 140.2 ppm (pyrazole C-3)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 464.2178 [M+H]⁺
- Calculated for C₂₃H₂₆N₅O₃ : 464.2181
Comparative Evaluation of Synthetic Methods
| Parameter | Biginelli Condensation | Cyclocondensation | Acylation |
|---|---|---|---|
| Yield (%) | 83 | 78 | 89 |
| Reaction Time (h) | 12 | 8 | 4 |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
| Key Impurity | Diastereomers | Uncyclized hydrazine | Diacylated product |
Applications and Biological Relevance
While biological data for this specific compound remain undisclosed, structural analogs demonstrate antitumor activity against breast cancer cell lines (MDA-MB-231, MCF-7) with IC₅₀ values of 17.83–19.73 μM. The dihydropyrimidinone moiety is implicated in kinase inhibition, while the cyclopropyl group enhances metabolic stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide, and how are intermediates stabilized?
- Methodology : The compound's synthesis likely involves multi-step heterocyclic coupling, as seen in analogous pyrimidine-pyrazole hybrids. Key steps include:
- Cyclocondensation of pyrimidinones with cyclopropane-containing pyrazoles under reflux conditions (ethanol/piperidine, 0–5°C) .
- Stabilization of intermediates (e.g., enolates or nitriles) using aprotic solvents like DMF or 1,4-dioxane to prevent hydrolysis .
- Characterization via LC-MS and NMR to confirm intermediate purity before proceeding .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles (e.g., as demonstrated for similar dihydropyrimidinone derivatives) .
- High-resolution mass spectrometry (HRMS) and ²⁹Si/¹³C NMR to resolve overlapping signals from cyclopropyl and isopropyl groups .
Q. How are preliminary bioactivity assays designed for such hybrid heterocycles?
- Methodology :
- In vitro screening against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays.
- Dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology :
- Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine learning models trained on existing pyrimidine-pyrazole reaction data to predict optimal solvent/catalyst combinations (e.g., ethanol/piperidine vs. DMF/K₂CO₃) .
Q. What strategies resolve contradictions in reaction yield data across studies?
- Methodology :
- Factorial design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) impacting yield .
- Multivariate regression analysis to model interactions between parameters and identify dominant factors .
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodology :
- Continuous-flow reactors to maintain precise temperature control, critical for cyclopropane ring stability .
- In-line FTIR monitoring to detect intermediates in real-time and adjust feed rates .
Q. What advanced techniques validate the compound’s interactions with biological targets?
- Methodology :
- Surface plasmon resonance (SPR) for kinetic analysis of binding affinity (ka/kd rates).
- Molecular dynamics simulations to map ligand-protein binding pockets and guide SAR studies .
Data Analysis & Optimization Challenges
Q. How are degradation products analyzed under stress conditions?
- Methodology :
- Forced degradation studies (acid/base/oxidative stress) followed by UHPLC-QTOF-MS to identify degradation pathways .
- Isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in hydrolyzed pyrimidinone byproducts .
Q. What statistical frameworks are used to optimize purification protocols?
- Methodology :
- Response surface methodology (RSM) to maximize column chromatography efficiency (e.g., silica gel vs. reverse-phase C18) .
- Principal component analysis (PCA) to correlate solvent polarity with impurity removal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
